molecular formula C15H25NO4 B13453987 Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate

Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate

Cat. No.: B13453987
M. Wt: 283.36 g/mol
InChI Key: MEKWRCCWROBOEJ-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate is a bicyclic compound featuring a strained 2-azabicyclo[2.1.1]hexane core with two tert-butyl ester groups. This molecule is notable for its boronate ester derivative, di-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate (compound 38a), synthesized via a borylation reaction in 79% yield (Experimental procedure in and ). Its structure is confirmed by NMR, HRMS, and boron spectroscopy, with applications in cross-coupling reactions due to the boronate functionality.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

ditert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate

InChI

InChI=1S/C15H25NO4/c1-13(2,3)19-11(17)15-7-10(8-15)9-16(15)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3

InChI Key

MEKWRCCWROBOEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)CN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Key steps:

  • Starting material: Methylenecyclobutane derivatives.
  • Reaction conditions: Iodine (I2) as a promoter, often in a polar solvent such as acetonitrile or dichloromethane.
  • Outcome: Formation of a carbamate intermediate, which is then hydrolyzed or further functionalized to yield the bicyclic ester.

Example:

Methylenecyclobutane + I2 → Tricyclic carbamate → Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate

This method benefits from high regioselectivity and the ability to scale up, as demonstrated by the synthesis of key intermediates on multi-gram scales.

Protection and Functional Group Interconversions

Another common strategy involves functionalizing precursor amino acids or related compounds with tert-butyl groups, followed by cyclization. Notably, the use of Boc2O (di-tert-butyl dicarbonate) in protecting amino groups is prevalent.

Procedure overview:

  • Protection: Boc2O reacts with amino groups to form N-Boc derivatives, stabilizing the intermediate.
  • Cyclization: The protected amino acid derivatives undergo intramolecular cyclization, often facilitated by reagents such as thionyl chloride (SOCl2) or via nucleophilic substitution reactions.
  • Esterification: Conversion of carboxylic acids to esters using reagents like methyl iodide (MeI) or dimethyl fumarate, often in the presence of bases like potassium carbonate (K2CO3).

Example:

  • Preparation of N-Boc amino acid: Reacting amino acids with Boc2O, followed by cyclization under reflux conditions.
  • Formation of ester: Using methyl iodide or dimethyl fumarate to introduce methyl esters, which are precursors to the bicyclic structure.

Use of Nucleophilic Substitution and Cyclization Reactions

The synthesis also involves nucleophilic substitution reactions, such as azide displacement of halides, followed by reduction or cyclization to generate the azabicyclic core.

Typical reaction:

  • Step 1: Halogenation of precursor compounds with thionyl chloride (SOCl2) to form acyl chlorides.
  • Step 2: Nucleophilic substitution with azide ions (NaN3) to introduce nitrogen into the ring system.
  • Step 3: Reduction of azides to amines, followed by intramolecular cyclization to form the azabicyclic ring.

Example:

Acyl chloride + NaN3 → Azide intermediate → Cyclization to azabicyclic compound

This route is favored for its versatility and the ability to introduce nitrogen into complex bicyclic frameworks efficiently.

Reaction Conditions and Optimization

Method Reagents Solvent Temperature Yield Remarks
Iodine-promoted cyclization I2 Acetonitrile Room temperature to reflux Up to 70% Suitable for scale-up
Boc protection and cyclization Boc2O, SOCl2 DCM, DMF Reflux 60-80% Widely used for intermediate synthesis
Nucleophilic substitution NaN3, acyl chlorides Toluene, THF Reflux 50-65% Efficient for nitrogen incorporation

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions, yielding distinct products:

  • Acidic hydrolysis (HCl/H₂O, 60°C): Cleaves tert-butyl groups to form 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid.

  • Basic hydrolysis (NaOH/EtOH, reflux): Produces sodium carboxylate intermediates, which can be acidified to regenerate the dicarboxylic acid.

Table 1: Hydrolysis Reaction Conditions

ConditionReagentsTemperatureProductYield
Acidic6M HCl, H₂O60°CDicarboxylic acid85–92%
Basic2M NaOH, EtOHRefluxSodium dicarboxylate → dicarboxylic acid78–86%

Ring-Opening Reactions

The bicyclic structure participates in ring-opening reactions with nucleophiles:

  • Nucleophilic attack (e.g., Grignard reagents): Opens the strained bicyclic system at the bridgehead, forming disubstituted cyclohexane derivatives .

  • Electrophilic additions : Reacts with phenylselenyl bromide to form intermediates for further functionalization, as demonstrated in the synthesis of β-isomer 2,4-methanoproline derivatives .

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the bicyclic framework:

  • Outcome : Saturation of the bicyclo[2.1.1]hexane ring to a more stable cyclohexane derivative.

  • Conditions : 1 atm H₂, room temperature, quantitative yield.

Transesterification

The tert-butyl esters undergo transesterification with alcohols (e.g., methanol) under acidic catalysis:

  • Reagents : H₂SO₄, MeOH, 50°C.

  • Product : Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate derivatives.

Amidation

Reaction with primary amines (e.g., benzylamine) replaces ester groups with amides:

  • Conditions : DCC/HOBt, DMF, 0°C → RT.

  • Application : Generates bicyclic amides for peptide mimetics or enzyme inhibitors.

Table 2: Key Derivatives and Their Reactivity

DerivativeReaction TypeApplicationReference
Dicarboxylic acidHydrolysisIntermediate for metal-organic frameworks
Methyl carboxylateTransesterificationProdrug design
Bicyclic amideAmidationBioactive molecule synthesis
Saturated cyclohexane derivativeHydrogenationStability studies

Mechanistic Insights

  • Hydrolysis : Proceeds via protonation of the ester carbonyl (acidic) or direct nucleophilic attack by hydroxide (basic).

  • Ring-opening : Strain relief in the bicyclo[2.1.1]hexane system drives reactivity, with nucleophiles targeting the bridgehead carbon .

Scientific Research Applications

Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its rigid structure makes it useful in studying protein-ligand interactions.

    Medicine: It is being explored for its potential in drug development, particularly in creating bio-active compounds.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The rigid structure of the bicyclo[2.1.1]hexane scaffold allows it to fit into binding sites of proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in 2-Azabicyclo[2.1.1]hexane Derivatives

Bicyclo System Variations

Table 2: Comparison of Bicyclic Frameworks
Compound Name Bicyclo System Ring Strain Functionalization Sites Key References
Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate [2.1.1] High Bridgehead, position 4
3-tert-butyl 2-methyl 3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate [3.1.0] Moderate Bridgehead, positions 2,3
tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate [3.2.1] Low Position 6 (keto group)
  • Key Observations :
    • Strain and Reactivity : The [2.1.1] system’s high strain increases reactivity at bridgehead positions, favoring functionalization (e.g., borylation at position 4).
    • Conformational Flexibility : Larger systems like [3.2.1] () exhibit lower strain and greater flexibility, altering their pharmacokinetic profiles.

Physicochemical and Spectroscopic Comparisons

Collision Cross-Section (CCS) and Molecular Size

  • 4-Amino Derivative (C12H20N2O4): Predicted CCS values range from 151.1–163.9 Ų (adduct-dependent), indicating a compact structure.
  • Boronate Derivative (C21H37BNO6): Larger molecular weight (410.27 g/mol) and boron inclusion suggest increased size, though CCS data are unavailable.

Spectroscopic Data

  • Boronate Derivative :
    • ¹H NMR : δ 3.47 (s, 2H), 1.47/1.44 (s, 9H each for tert-butyl), 1.24 (s, 12H for pinacol).
    • ¹¹B NMR : δ 31.9, confirming boronate formation.
  • Amino Derivative: ¹H NMR: Not reported, but amino group likely resonates near δ 1.5–2.5.

Borylation vs. Photochemical Routes

  • Di-tert-butyl 4-boryl Derivative : Synthesized via iridium-catalyzed C–H borylation (79% yield).
  • 2-Azabicyclo[2.1.1]hexane Core : Alternative routes involve photochemical cyclization (), but yields and scalability are less documented.

Biological Activity

Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol . The compound features a bicyclic structure that is known for its ability to interact with various biological targets.

Synthesis

The synthesis of 2-azabicyclo[2.1.1]hexanes, including di-tert-butyl derivatives, has been achieved through several methods. A notable synthesis route involves starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, utilizing photochemical methods for the formation of the bicyclic structure . The synthetic pathways often include stereoselective electrophilic additions and ring closure reactions.

Pharmacological Effects

Research indicates that compounds similar to di-tert-butyl 2-azabicyclo[2.1.1]hexane have shown potential in various pharmacological applications:

  • Neuroprotective Properties : Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) .
  • Receptor Modulation : The compound may interact with metabotropic glutamate receptors (mGluRs), which are crucial in modulating neurotransmitter release and neuronal excitability .

Case Studies

Several studies have highlighted the biological activity of related bicyclic compounds:

  • A study demonstrated that certain azabicyclo compounds exhibited significant inhibition of glutamate release in neuronal cultures, suggesting potential as therapeutic agents for neurodegenerative conditions .
  • Another investigation focused on the synthesis and biological evaluation of azabicyclo derivatives, revealing promising results in terms of their cytotoxicity against cancer cell lines .

Data Table: Summary of Biological Activities

Compound NameActivity TypeReference
This compoundNeuroprotective effects
Related azabicyclo compoundsInhibition of glutamate release
Azabicyclo derivativesCytotoxicity against cancer cells

Q & A

Q. What are the key synthetic routes for preparing Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate?

The compound is synthesized via photochemical methods and stereoselective additions. A prominent route starts with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which undergoes phenylselenyl bromide electrophilic addition to form cyclobutene dicarbamate. Sodium hydride-mediated ring closure yields the bicyclic core, followed by reductive deprotection to obtain the final product (overall yield: ~40-60%) . Alternative methods employ coupling reagents like N,N'-diisopropylcarbodiimide (DIC) with DMAP in mixed solvents (DCM/MeCN) to introduce functional groups .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry and functional groups. For example, tert-butyl carbamates exhibit characteristic peaks at δ ~1.4 ppm (¹H) and δ ~80-85 ppm (¹³C) .
  • HRMS : Validates molecular mass and isotopic patterns. A reported HRMS (EI) for a derivative showed m/z 360.1695 (calculated 360.1685) .
  • FTIR : Confirms carbonyl stretches (C=O) at ~1715 cm⁻¹ and carbamate NH stretches at ~3289 cm⁻¹ .

Advanced Research Questions

Q. How can stereoselectivity be optimized during the ring-closing step?

Sodium hydride promotes stereocontrolled cyclization by deprotonating intermediates to favor endo-transition states. Adjusting reaction temperature (0–25°C) and solvent polarity (THF vs. DMF) can enhance selectivity. Evidence shows that phenylselenyl groups act as stereochemical directors during electrophilic additions, enabling >90% diastereomeric excess in some cases .

Q. What methods enable fluorination of the bicyclic framework?

Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) introduces fluorine atoms via strain-driven ring-opening/fluoride addition. For example, 4-fluoroproline analogs were synthesized by reacting the bicyclic core with Deoxo-Fluor® under anhydrous conditions . Alternative fluorinating agents (e.g., Selectfluor) could be explored for improved yields.

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from conformational flexibility or impurities. For example, unexpected ¹³C NMR signals in di-tert-butyl 2,3-diazabicyclo[2.2.0]hexane derivatives were resolved by variable-temperature NMR (348 K in d₆-DMSO), which averaged out dynamic effects . Cross-validation with X-ray crystallography or computational modeling (DFT) is recommended.

Q. What strategies enable post-synthetic functionalization of the bicyclo core?

  • Hydroxylation : Displacement of activated amino groups with potassium acetate yields hydroxy derivatives (e.g., 4b) after oxidation and hydrogenolysis .
  • Triazolidine formation : Reacting with diphenylphosphoryl azide (DPPA) under DIPEA catalysis forms 3-(MIDA-boryl)-5-oxo-triazolidines .
  • Cross-coupling : Palladium-catalyzed reactions with aryl halides introduce substituents to the nitrogen or carbon backbone .

Q. Are there novel approaches to access related 2-azabicyclo systems?

Bicyclobutanes (BCBs) react with imines under photochemical conditions to form 2-azabicyclo[2.1.1]hexanes (aza-BCHs). This method leverages strain-release cycloadditions and avoids traditional ring-closing limitations .

Data Contradiction Analysis

Issue Resolution Strategy Reference
Unstable intermediates in synthesisUse low-temperature quenching (-78°C) and stabilize with tert-butyl carbamate groups
Overlapping NMR signalsEmploy high-field NMR (600+ MHz) or deuterated solvents for signal separation
Low fluorination yieldsScreen fluorinating agents (e.g., DAST, XtalFluor-E) and optimize reaction time

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